molecular formula C15H13N3OS B1660564 Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide CAS No. 78959-08-7

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide

Cat. No.: B1660564
CAS No.: 78959-08-7
M. Wt: 283.4 g/mol
InChI Key: WYBHJMZCWKPZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzoic acid and benzothiazine moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N'-(2H-1,4-benzothiazin-3-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15(11-6-2-1-3-7-11)18-17-14-10-20-13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBHJMZCWKPZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2S1)NNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229411
Record name Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78959-08-7
Record name Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078959087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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